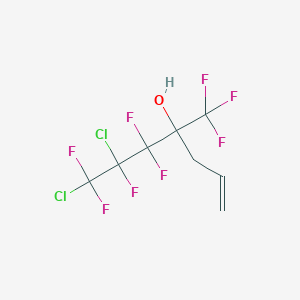

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol

Beschreibung

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol is a highly fluorinated and chlorinated aliphatic alcohol with a complex structure featuring multiple halogen substituents. The compound combines a hydroxyl group at position 4 with a trifluoromethyl group, fluorine and chlorine atoms at positions 5–7, and a terminal double bond (hept-1-en). Such properties make it relevant in materials science and specialty chemical synthesis, particularly for applications requiring inert fluorinated intermediates .

Eigenschaften

CAS-Nummer |

594840-40-1 |

|---|---|

Molekularformel |

C8H6Cl2F8O |

Molekulargewicht |

341.02 g/mol |

IUPAC-Name |

6,7-dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol |

InChI |

InChI=1S/C8H6Cl2F8O/c1-2-3-4(19,8(16,17)18)6(12,13)5(9,11)7(10,14)15/h2,19H,1,3H2 |

InChI-Schlüssel |

BZIAMCOFUCEUEE-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC(C(C(C(F)(F)Cl)(F)Cl)(F)F)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6,7-Dichlor-5,5,6,7,7-pentafluor-4-(trifluormethyl)hept-1-en-4-ol umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Der Prozess kann Halogenierungsreaktionen umfassen, bei denen Chlor- und Fluoratome in die molekulare Struktur eingeführt werden. Spezifische Reaktionsbedingungen, wie Temperatur, Druck und der Einsatz von Katalysatoren, werden sorgfältig gesteuert, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung große chemische Reaktoren und fortschrittliche Reinigungsverfahren umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und den Ertrag des Syntheseprozesses verbessern. Darüber hinaus werden strenge Sicherheitsmaßnahmen implementiert, um mit den reaktiven halogenierten Zwischenprodukten umzugehen und die Qualität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6,7-Dichlor-5,5,6,7,7-pentafluor-4-(trifluormethyl)hept-1-en-4-ol hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexer Moleküle mit spezifischen Funktionalitäten ermöglicht wird.

Biologie: Forscher untersuchen die Wechselwirkungen der Verbindung mit biologischen Molekülen, um ihr Potenzial als biochemische Sonde oder Therapeutikum zu verstehen.

Medizin: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Konstruktion von Molekülen mit erhöhter Stabilität und Bioverfügbarkeit.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien eingesetzt, darunter Agrochemikalien und Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den 6,7-Dichlor-5,5,6,7,7-pentafluor-4-(trifluormethyl)hept-1-en-4-ol seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen und -wegen. Das Vorhandensein von Halogenatomen und der Trifluormethylgruppe kann die Reaktivität der Verbindung und die Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren beeinflussen. Diese Wechselwirkungen können biochemische Wege modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functionalities.

Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on halogenation patterns, fluorinated substituents, and alcohol/olefin moieties. Below is a detailed comparison with key analogs from literature and industrial databases:

Fluorinated Alcohols

- 1H,1H-Perfluorohexan-1-ol (CAS 423-46-1): Structure: Fully fluorinated hexanol (CF₃(CF₂)₄CH₂OH). Properties: Lacks chlorine and the trifluoromethyl branch but shares high thermal stability and hydrophobicity due to perfluorination. Applications: Used as a surfactant or coating agent. Unlike the target compound, its lack of chlorine and unsaturated bonds limits reactivity in cross-coupling reactions .

- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (CAS 2043-47-2): Structure: Partially fluorinated alcohol with a terminal -OH group. Comparison: Reduced halogen density compared to the target compound, leading to lower boiling points (estimated 120–140°C vs. >200°C for the target). The absence of chlorine and trifluoromethyl groups diminishes its electron-withdrawing effects .

Chloro-Fluoro Hybrids

- 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol (from Heterocycles, 2000): Structure: Contains a trifluoromethyl group and hydroxyl moiety but substitutes chlorine with an oxadiazine ring. Reactivity: The heterocyclic ring enhances solubility in polar solvents, whereas the target compound’s aliphatic backbone favors nonpolar media. NMR data (δ 10.60–10.95 ppm for -OH) suggest stronger hydrogen bonding in the oxadiazin-ol derivative due to ring strain .

Olefinic Fluorinated Compounds

- 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene (CAS 755-25-9):

Benzenesulfonamide Derivatives (Pharos Project, 2017):

- 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-methylbenzenesulfonamide (CAS 69013-34-9):

Data Table: Key Properties of Comparable Compounds

| Compound Name (CAS) | Molecular Formula | Halogen Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₈H₅Cl₂F₈O | 5F, 2Cl, CF₃ | -OH, C=C | High thermal stability, low solubility |

| 1H,1H-Perfluorohexan-1-ol (423-46-1) | C₆H₃F₁₁O | 11F | -OH | Surfactant, hydrophobic |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (2043-47-2) | C₆H₅F₉O | 9F | -OH | Moderate polarity, volatile |

| 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol | C₅H₆F₃N₂O₂ | 3F (CF₃) | -OH, heterocycle | Soluble in polar solvents |

| 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene (755-25-9) | C₆F₁₂ | 12F | C=C | Radical reactivity, inert |

Research Findings

- Synthetic Challenges : The target compound’s synthesis likely requires sequential halogenation steps (e.g., Cl₂/F₂ gas reactions) and protection of the hydroxyl group, analogous to methods described for fluorinated imidazols and benziodoxoles .

- Acidity : The -OH group’s acidity is amplified by adjacent CF₃ and fluorine atoms, as seen in imidazol-ol derivatives (pKa ~10–12) .

- Stability : Mixed Cl/F substitution may introduce vulnerabilities to nucleophilic attack at chlorine sites, contrasting with purely perfluorinated analogs .

Biologische Aktivität

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol is a fluorinated organic compound with potential biological applications. Its unique structure, characterized by multiple fluorine atoms and chlorinated groups, suggests possible interactions with biological systems that warrant investigation.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antiviral agent , antitumor agent , and its effects on cellular processes .

Antiviral Activity

Research indicates that compounds with fluorinated structures often exhibit enhanced antiviral properties. For instance, similar fluorinated compounds have shown effectiveness against viruses like herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism typically involves the incorporation of the compound into viral DNA or RNA, disrupting replication processes.

Antitumor Activity

Fluorinated compounds are also noted for their antitumor activities. Studies have suggested that the presence of fluorine can increase the lipophilicity and metabolic stability of drugs, leading to improved efficacy in cancer treatment. The specific activity of this compound in this regard is still under investigation but shows promise based on structural analogs.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, the compound inhibited cell proliferation significantly.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 12.5 | 50% inhibition of growth |

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 10.0 | Cell cycle arrest |

Mechanistic Studies

Mechanistic studies have suggested that the biological activity may be mediated through pathways involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.

Case Study 1: Antiviral Efficacy against HSV

In a controlled study evaluating the antiviral efficacy of similar fluorinated compounds against HSV, it was found that these compounds could reduce viral titers significantly when administered prior to viral exposure. This suggests a potential preventive application for this compound.

Case Study 2: Cancer Treatment Synergy

A combination therapy study demonstrated that when used alongside conventional chemotherapeutics, this compound enhanced the overall cytotoxic effect against resistant cancer cell lines. This synergy could be attributed to its mechanism of action that complements existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.